

4-(BenzylOxy)piperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(BenzylOxy)piperidine hydrochloride

Cat. No.: B113041

[Get Quote](#)

An In-depth Technical Guide to **4-(BenzylOxy)piperidine Hydrochloride**: Properties, Synthesis, and Applications

Abstract

4-(BenzylOxy)piperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure found in numerous pharmaceuticals, this compound offers a unique combination of structural rigidity and versatile functionalization points. Its primary value lies in serving as a key intermediate for the synthesis of complex molecules targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity profile, and a focused look into its application as a scaffold for developing selective Dopamine D4 receptor (D4R) antagonists, which are of significant interest for treating neurological disorders.

Core Physicochemical Properties

4-(BenzylOxy)piperidine hydrochloride is a white to off-white solid at room temperature. Its hydrochloride salt form enhances water solubility and stability, making it convenient for both storage and use in various reaction conditions. The benzylOxy group provides a key structural element that can be retained in the final molecule or used as a protecting group for the 4-hydroxy functionality.

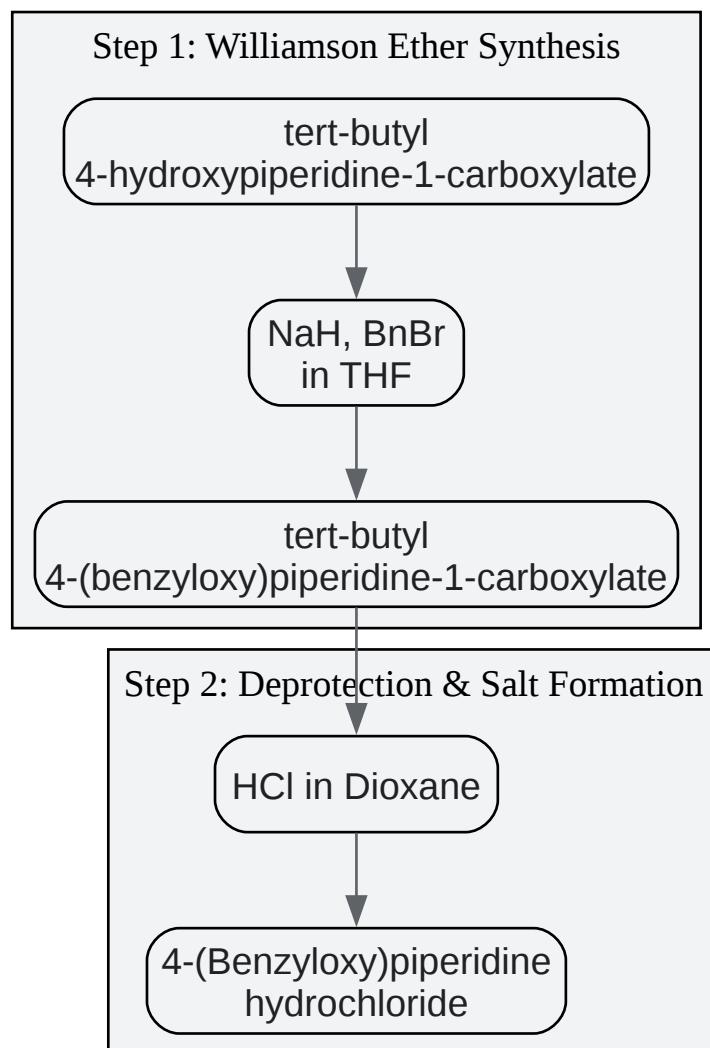
Property	Value	Source
CAS Number	81151-68-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₈ CINO	[2]
Molecular Weight	227.73 g/mol	[2]
Appearance	White to off-white solid	General Supplier Data
Storage Temperature	2-8°C, Keep in a dry, cool, and well-ventilated place	[3] [4]
Parent Compound	4-(Benzyl)oxy)piperidine (CAS: 76716-51-3)	[5]
Synonyms	Benzyl 4-piperidinyl ether hydrochloride	

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of **4-(Benzyl)oxy)piperidine hydrochloride** begins with a readily available, protected piperidine derivative. The causality behind this choice is rooted in selective functionalization; protecting the piperidine nitrogen allows for the specific alkylation of the hydroxyl group without competing N-alkylation.

Core Logic: The synthesis follows a two-step sequence: a Williamson ether synthesis to form the benzyl ether, followed by acidic deprotection of the nitrogen, which concurrently forms the desired hydrochloride salt. This pathway is robust, high-yielding, and provides a pure product after straightforward workup.

Experimental Protocol


Step 1: Synthesis of tert-butyl 4-(benzyl)oxy)piperidine-1-carboxylate

- To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., Argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

- Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Cool the mixture back to 0°C and add benzyl bromide (BnBr, 1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purify the crude product by flash column chromatography to yield the pure Boc-protected intermediate.

Step 2: Synthesis of **4-(Benzyl)oxypiperidine hydrochloride**

- Dissolve the tert-butyl 4-(benzyl)oxypiperidine-1-carboxylate (1.0 equivalent) from the previous step in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl, 5-10 equivalents).
- Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.
- The product will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield **4-(Benzyl)oxypiperidine hydrochloride** as a white solid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(Benzyl)benzonitrile hydrochloride**.

Spectroscopic Profile: A Self-Validating System

The identity and purity of synthesized **4-(Benzyl)benzonitrile hydrochloride** can be unequivocally confirmed by standard spectroscopic methods. The data presented below serve as a benchmark for researchers to validate their experimental results.

[Click to download full resolution via product page](#)

Caption: Structure of the 4-(Benzyl)oxypiperidine cation.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is highly characteristic. The hydrochloride salt form often results in broad signals for protons near the ammonium center.

- δ 9.0-9.5 ppm (broad s, 2H): Protons of the secondary ammonium group (NH_2^+).
- δ 7.25-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
- δ 4.55 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). The singlet nature indicates free rotation and no adjacent chiral centers.
- δ 3.70-3.85 ppm (m, 1H): The methine proton on C4 of the piperidine ring, deshielded by the adjacent oxygen atom.
- δ 3.05-3.20 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.
- δ 2.85-3.00 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring.
- δ 1.95-2.10 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.
- δ 1.60-1.75 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

- δ 138.0 ppm: Quaternary aromatic carbon of the benzyl group (C-ipso).
- δ 128.4 ppm, 127.7 ppm, 127.5 ppm: Aromatic CH carbons of the benzyl group.
- δ 74.5 ppm: Piperidine C4 carbon, shifted downfield by the ether oxygen.
- δ 69.5 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
- δ 42.0 ppm: Piperidine C2 and C6 carbons, adjacent to the nitrogen.

- δ 29.5 ppm: Piperidine C3 and C5 carbons.

Mass Spectrometry (ESI+)

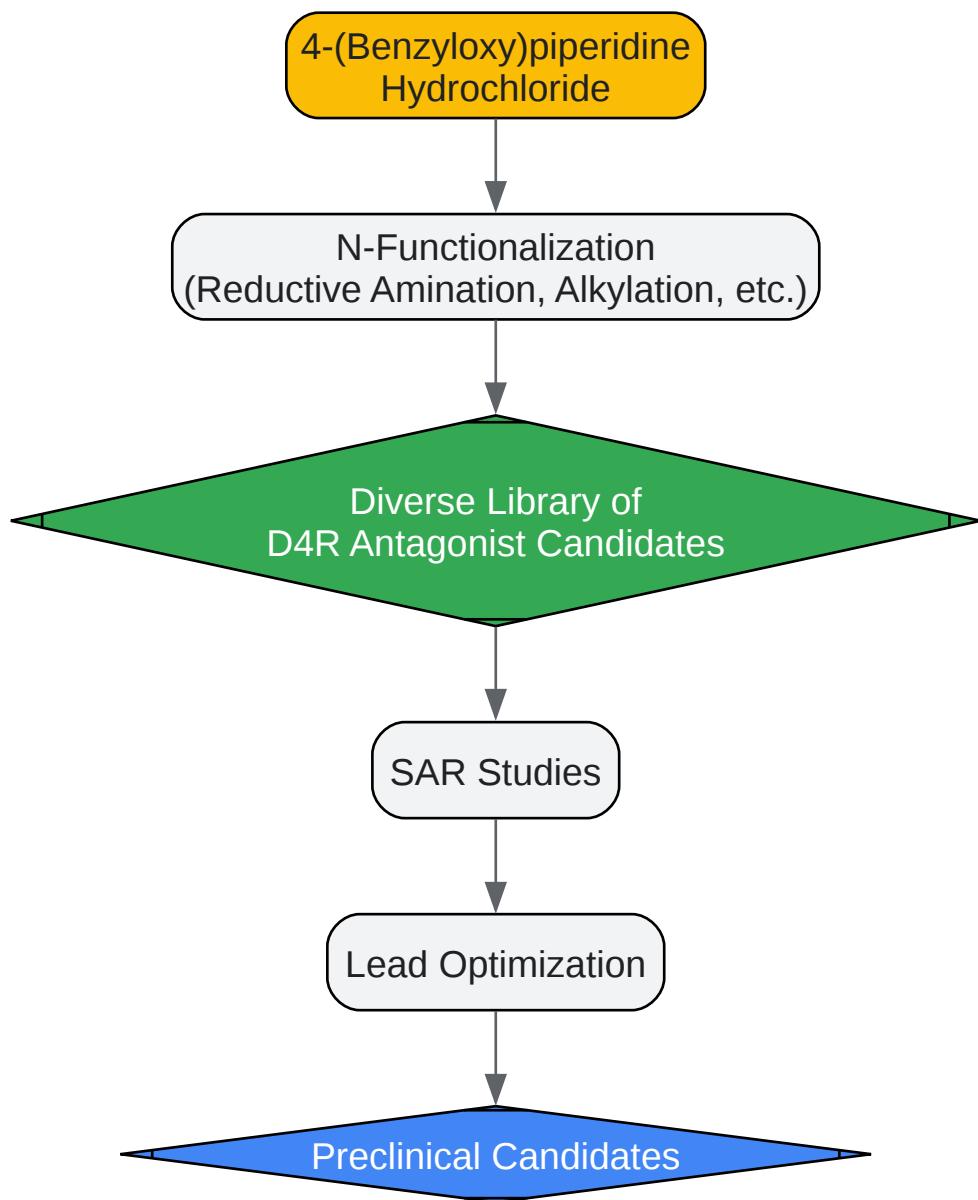
Mass spectrometry identifies the cationic form of the molecule.

- m/z 192.1383 [M+H]⁺: Calculated for C₁₂H₁₈NO⁺, corresponding to the protonated parent base.[\[6\]](#)

Chemical Reactivity and Stability

Understanding the reactivity of **4-(BenzylOxy)piperidine hydrochloride** is crucial for its effective use in multi-step synthesis.

- N-Functionalization: The secondary amine of the piperidine ring is a potent nucleophile after deprotonation with a base. It readily undergoes N-alkylation, N-acylation, reductive amination, and other standard amine reactions. This position is the primary site for introducing diversity when building larger molecules.[\[7\]](#)
- O-Debenzylation: The benzyl ether is a protecting group for the 4-hydroxy functionality. It is stable to a wide range of acidic and basic conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), revealing the underlying hydroxyl group for further functionalization. This dual-purpose nature—acting as both a stable structural component and a removable protecting group—is a key feature explaining its utility.


Parameter	Recommendation	Rationale
Storage	Store at 2-8°C in a tightly sealed container under an inert atmosphere.	Prevents degradation from moisture and atmospheric contaminants. ^[4]
Stability	Stable under normal storage conditions.	The hydrochloride salt form is generally less prone to oxidation than the free base. ^[4]
Incompatibilities	Strong oxidizing agents, strong bases.	Oxidizing agents can degrade the molecule. Strong bases will neutralize the HCl salt to form the free base, which may have different solubility and stability profiles. ^[4]

Application in Drug Discovery: A Scaffold for Dopamine D4 Receptor Antagonists

A prominent application of **4-(Benzyl)oxy)piperidine hydrochloride** is in the discovery of novel antagonists for the Dopamine D4 receptor (D4R). The D4R is implicated in neurological and psychiatric conditions, including Parkinson's disease and addiction, making it an important therapeutic target.^{[7][8]}

The 4-(benzyl)oxy)piperidine core serves as an ideal scaffold for D4R antagonists. The piperidine nitrogen is positioned to form a critical salt bridge interaction with an aspartic acid residue (Asp115) in the D4R binding pocket.^[7] The benzyl group or modifications at this position can engage with other hydrophobic regions of the receptor, enhancing binding affinity and selectivity.

Researchers have successfully used this starting material to synthesize a library of D4R antagonists by functionalizing the piperidine nitrogen with various aryl and heteroaryl groups.^[7] This demonstrates the compound's value as a foundational element in structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Role of 4-(Benzylxy)piperidine HCl in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, **4-(Benzylxy)piperidine hydrochloride** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.^[9]

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[\[10\]](#)
- First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[\[10\]](#)

Conclusion

4-(Benzyl)benzylpiperidine hydrochloride is a high-value chemical intermediate whose properties are well-suited for the rigorous demands of drug discovery and development. Its stable, easy-to-handle salt form, combined with two distinct and orthogonally reactive sites—the piperidine nitrogen and the benzyl ether—provides medicinal chemists with a reliable and versatile platform for synthesizing complex molecular architectures. Its proven application in the development of selective D4R antagonists underscores its importance and potential for future therapeutic innovations.

References

- **4-(Benzyl)benzylpiperidine hydrochloride** hydrate | C12H20ClNO2 | CID 74892111 - PubChem. (URL: [\[Link\]](#))
- 4-(4-(benzyl)benzyl)piperidine hydrochloride - ChemUniverse. (URL: [\[Link\]](#))
- Discovery and characterization of benzylpiperidine based dopamine 4 receptor antagonists - PubMed. (URL: [\[Link\]](#))
- Discovery and characterization of benzylpiperidine based dopamine 4 receptor antagonists - PMC. (URL: [\[Link\]](#))
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzylloximes - PubMed. (URL: [\[Link\]](#))
- 4-Benzylpiperidine - Wikipedia. (URL: [\[Link\]](#))
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [\[Link\]](#))
- 4-Benzylpiperidine - SpectraBase. (URL: [\[Link\]](#))
- 4-(benzyl)benzylpiperidine (C12H17NO) - PubChemLite. (URL: [\[Link\]](#))
- Request A Quote - ChemUniverse. (URL: [\[Link\]](#))
- CN107879969B - Synthesis method of N-benzyl-4-piperidinecarboxylic acid - Google P
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- Piperidine Synthesis - DTIC. (URL: [\[Link\]](#))

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-BENZYLOXY-PIPERIDINE HYDROCHLORIDE | 81151-68-0 [chemicalbook.com]
- 2. 81151-68-0 | 4-Benzylxy-piperidine HCl - Moldb [moldb.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-(Benzylxy)piperidine hydrochloride hydrate | C12H20ClNO2 | CID 74892111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(benzylxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 7. Discovery and characterization of benzylxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzylxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [4-(Benzylxy)piperidine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113041#4-benzylxy-piperidine-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com